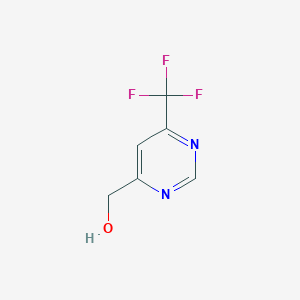

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEZWHHCIPCFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744434 | |

| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-18-6 | |

| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique electronic properties that enhance metabolic stability, binding affinity, and bioavailability in derivative compounds. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, predicted spectroscopic characteristics, chemical reactivity, and applications. All methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory applications.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals. The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, profoundly alters the electronic landscape of the pyrimidine ring. This substitution often leads to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, improving its pharmacokinetic profile.

-

Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby functionalities, influencing a molecule's ionization state and receptor interactions.

-

Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.

This compound leverages these benefits, serving as a versatile precursor for a wide range of more complex molecules, including potent and selective kinase inhibitors and modulators of the innate immune system.[2][3]

Physicochemical and Safety Data

A summary of the key identifiers, properties, and safety information for this compound is provided below.

Table 1: Physicochemical Properties & Identifiers

| Property | Value | Source(s) |

| CAS Number | 1356111-18-6 | [1] |

| Molecular Formula | C₆H₅F₃N₂O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| IUPAC Name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | [1] |

| SMILES | OCC1=CC(C(F)(F)F)=NC=N1 | [1] |

| InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | [1] |

| Storage Conditions | Sealed in a dry, well-ventilated area, refrigerated (2-8°C). |

Table 2: GHS Hazard and Precautionary Statements

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P402 + P404: Store in a dry place. Store in a closed container. |

Synthesis and Purification

While various methods exist for constructing trifluoromethylpyrimidine scaffolds, a reliable and scalable approach to synthesizing this compound involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.

Synthetic Workflow

The overall synthetic strategy is a two-step process involving the formation of the ester followed by its chemical reduction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Ester Reduction

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. An aqueous workup with careful pH control is critical to protonate the resulting alkoxide and neutralize any remaining reagent.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar and dry tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise to the stirred THF. Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

-

Substrate Addition: Dissolve methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 equivalent) in dry THF (25 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form, which can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the title compound.

Spectroscopic Characterization (Predicted)

While primary experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues.[4]

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms.

-

δ ~7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. It is less deshielded than the C2 proton.

-

δ ~4.8-5.0 ppm (d, 2H): This doublet represents the methylene protons (-CH₂-) adjacent to the alcohol. It would likely be a doublet coupled to the hydroxyl proton, though this coupling is often broadened or eliminated by exchange with trace acid or water.

-

δ ~2.0-3.0 ppm (t, 1H, broad): This broad signal corresponds to the hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~165-168 ppm: Aromatic carbon at C4 (attached to the CH₂OH group).

-

δ ~158-160 ppm (q, JCF ≈ 35 Hz): Aromatic carbon at C6 (attached to the CF₃ group). The signal is split into a quartet by coupling to the three fluorine atoms.[4]

-

δ ~156-158 ppm: Aromatic carbon at C2.

-

δ ~120-123 ppm (q, JCF ≈ 275 Hz): Carbon of the trifluoromethyl group (CF₃). This signal is a characteristic quartet with a large coupling constant.[4]

-

δ ~115-118 ppm: Aromatic carbon at C5.

-

δ ~60-63 ppm: Aliphatic carbon of the methylene group (-CH₂OH).

-

-

IR Spectroscopy (Predicted, KBr Pellet):

-

3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

1350-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the CF₃ group.

-

-

Mass Spectrometry (Predicted, EI):

-

m/z = 178 (M⁺): Molecular ion peak.

-

m/z = 177 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z = 149 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

-

m/z = 109 ([M-CF₃]⁺): Loss of the trifluoromethyl radical.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by two primary features: the nucleophilic primary alcohol and the electron-deficient pyrimidine ring.

Caption: Key reactive sites on this compound.

-

Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for synthetic elaboration. It can readily undergo:

-

O-alkylation (e.g., Williamson ether synthesis) to form ethers.

-

O-acylation with acid chlorides or anhydrides to form esters.

-

Oxidation using reagents like PCC or Dess-Martin periodinane to yield the corresponding aldehyde, 6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

-

-

Reactivity of the Pyrimidine Ring: The CF₃ group is strongly electron-withdrawing, making the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group (like a halide) is present at the C2 or C4 positions. Although the parent compound lacks such a leaving group, its synthetic precursors, such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine, are highly valuable for their sequential and regioselective substitution reactions.[2][5] This allows for the introduction of various amine, ether, or thioether functionalities to build molecular diversity.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown significant promise in several therapeutic areas.

-

TLR8 Antagonists: Several publications describe the synthesis of pyrimidine derivatives from precursors of the title compound that act as potent antagonists of Toll-like receptor 8 (TLR8).[2][5] TLR8 is a key receptor in the innate immune system, and its modulation is a therapeutic strategy for autoimmune diseases.

-

Antifungal and Anticancer Agents: The trifluoromethyl pyrimidine scaffold is present in compounds designed and synthesized for their potential antifungal, insecticidal, and anticancer properties.[4]

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The functional handles on this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer and inflammatory diseases.[6]

References

- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

**An In-depth Technical Guide to the Structure Elucidation of (6-(Tr

Trifluoromethyl)pyrimidin-4-yl)methanol**

Abstract

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The precise confirmation of its molecular structure is paramount for its application in drug design and the synthesis of novel functional materials. This technical guide provides a comprehensive, in-depth overview of the analytical methodologies and strategic workflows for the unambiguous structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of a suite of spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to not only present the methodology but also to rationalize the experimental choices, ensuring a self-validating and robust analytical cascade. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and field-proven approach to the structural characterization of complex organic molecules.

Introduction: The Imperative of Structural Verification

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the realm of drug discovery, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolic stability. This compound, featuring a trifluoromethyl-substituted pyrimidine core, presents a unique set of analytical challenges and opportunities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrimidine ring, which is reflected in its spectroscopic signatures. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. This guide will walk you through a logical and efficient workflow for achieving this.

The Analytical Workflow: A Synergistic Approach

The structure elucidation of this compound is best approached as a synergistic workflow, where each analytical technique provides a unique piece of the structural puzzle. The data from each method should be cross-correlated to build a cohesive and self-consistent structural assignment.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) serves as the initial and crucial step in our analytical workflow, providing the molecular weight and elemental composition of the synthesized compound.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to achieve accurate mass measurements.

-

Data Acquisition: The instrument is calibrated using a known standard. The mass spectrum is acquired over a suitable m/z range (e.g., 100-500).

Expected Data and Interpretation

For this compound (C₆H₅F₃N₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 179.0454. The observation of a peak with this m/z value to within a few parts per million (ppm) provides strong evidence for the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₆H₅F₃N₂O |

| Monoisotopic Mass | 178.0376 |

| [M+H]⁺ (calculated) | 179.0454 |

| [M+Na]⁺ (calculated) | 201.0274 |

Electron Ionization (EI) MS can also be employed, which would induce fragmentation. The fragmentation pattern of pyrimidine derivatives often involves the cleavage of the ring system.[2][3][4][5] The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of ·CF₃ or HF.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-N, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H stretch (alcohol) | 3400-3200 (broad) | Confirms the presence of the hydroxyl group. |

| C-H stretch (aromatic) | 3100-3000 | Indicates the C-H bonds on the pyrimidine ring. |

| C-H stretch (aliphatic) | 2950-2850 | Corresponds to the methylene (-CH₂-) group. |

| C=N stretch (pyrimidine) | 1650-1550 | Characteristic of the pyrimidine ring.[9] |

| C-N stretch (pyrimidine) | 1350-1200 | Further confirms the pyrimidine ring structure.[9] |

| C-F stretch (CF₃) | 1300-1100 (strong, multiple bands) | Confirms the presence of the trifluoromethyl group.[12] |

| C-O stretch (alcohol) | 1050-1000 | Indicates the carbon-oxygen bond of the alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is acquired, often with an external standard like CFCl₃.

-

2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which helps in assigning the signals and confirming connectivity.

-

Expected Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~9.2 | Singlet | 1H | Deshielded by two adjacent nitrogen atoms.[13][14][15] |

| H-5 | ~7.5 | Singlet | 1H | Typical aromatic proton on a pyrimidine ring. |

| -CH₂- | ~4.8 | Singlet | 2H | Methylene protons adjacent to the pyrimidine ring and the hydroxyl group. |

| -OH | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-6 | ~155 | Quartet (²JCF ≈ 35 Hz) | Carbon attached to the CF₃ group, showing coupling to the three fluorine atoms.[16][17] |

| C-4 | ~165 | Singlet | Quaternary carbon of the pyrimidine ring. |

| C-2 | ~158 | Singlet | Deshielded by two adjacent nitrogen atoms. |

| C-5 | ~120 | Singlet | Aromatic CH carbon. |

| -CF₃ | ~123 | Quartet (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms.[18] |

| -CH₂- | ~60 | Singlet | Aliphatic carbon of the methanol substituent. |

The ¹⁹F NMR spectrum is a simple yet powerful confirmation of the trifluoromethyl group.[19][20]

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | -CF₃ | -60 to -70 | Singlet | Typical chemical shift range for a CF₃ group on an aromatic ring.[20][21] |

Caption: Expected key long-range (2-3 bond) correlations in the HMBC spectrum.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of molecular structure in the solid state.[22][23][24] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Expected Structural Features

The X-ray crystal structure would be expected to confirm the planar pyrimidine ring and the tetrahedral geometry around the methylene carbon and the trifluoromethyl carbon. Intermolecular hydrogen bonding involving the hydroxyl group is also likely to be observed in the crystal packing.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is a process of accumulating and cross-verifying evidence from multiple analytical techniques. The workflow presented in this guide, starting with mass spectrometry for molecular formula determination, followed by FTIR for functional group identification, and culminating in detailed multinuclear NMR for connectivity mapping, provides a robust and self-validating pathway to the correct structure. For absolute confirmation, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. By following this comprehensive approach, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, which is the bedrock of reliable and reproducible scientific research.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. article.sapub.org [article.sapub.org]

- 3. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. FTIR - Spectroscopy - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 12. researchgate.net [researchgate.net]

- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 15. modgraph.co.uk [modgraph.co.uk]

- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. rsc.org [rsc.org]

- 22. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

An In-Depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When this group is appended to a pyrimidine scaffold, a privileged heterocycle in numerous approved drugs, the resulting building blocks, such as this compound, become invaluable assets in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of biologically active compounds, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | [2] |

| Molecular Weight | 178.11 g/mol | [2] |

| CAS Number | 1356111-18-6 | [2][3] |

| Boiling Point (Predicted) | 231.1 ± 35.0 °C | [4] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Synthetic Protocol: A Validated Approach to this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol is a well-established route for the synthesis of related pyrimidine derivatives and is adapted here for the target compound.

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Selective Hydrolysis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine:

-

Rationale: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic substitution than the one at the 2-position. This allows for selective hydrolysis.

-

Procedure: To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., dioxane/water mixture), add a mild base such as sodium bicarbonate (NaHCO₃). Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Formation of a Carboxylic Acid or Ester:

-

Rationale: The resulting 4-chloro-6-(trifluoromethyl)pyrimidin-2-ol can be converted to a carboxylic acid or an ester at the 4-position, which can then be reduced to the primary alcohol.

-

Procedure: This step can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol to form the ester directly.

-

-

Reduction to the Alcohol:

-

Rationale: A selective reducing agent is required to convert the ester or carboxylic acid to the primary alcohol without affecting the pyrimidine ring or the trifluoromethyl group.

-

Procedure: Dissolve the intermediate from the previous step in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

-

-

Work-up and Purification:

-

Rationale: The work-up procedure is designed to quench the excess reducing agent and isolate the crude product. Column chromatography is then used to obtain the pure compound.

-

Procedure: Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts. Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 6-(trifluoromethyl)pyrimidine moiety is a key pharmacophore in a variety of biologically active molecules. This compound serves as a versatile starting material for the synthesis of these complex derivatives.

Role in the Development of Kinase Inhibitors

Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.

Intermediate for Modulators of Immune Receptors

Derivatives of 6-(trifluoromethyl)pyrimidine have also been investigated as antagonists of Toll-like receptor 8 (TLR8), an important target in the modulation of the innate immune response.[6] The synthesis of these antagonists often involves the modification of the pyrimidine core, for which this compound can be a key precursor.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrimidine ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the methylene carbon.[7][8]

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.[9]

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its trifluoromethyl-substituted pyrimidine core offers a desirable combination of properties for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1356111-18-6 [chemicalbook.com]

- 3. 1356111-18-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1356111-18-6 [m.chemicalbook.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jmolecularsci.com [jmolecularsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block

An In-depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol for Advanced Research

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl (CF3) group and a hydroxymethyl group.[1] This molecule serves as a critical building block for researchers in medicinal chemistry and drug discovery. Its value stems from the unique combination of the pyrimidine core, a privileged scaffold in numerous bioactive compounds, and the trifluoromethyl group. The CF3 moiety is strategically employed in drug design to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides an in-depth overview of its chemical properties, sourcing, synthesis, and applications, designed for professionals in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 1356111-18-6 | [1] |

| Molecular Formula | C6H5F3N2O | [2] |

| Molecular Weight | 178.11 g/mol | [1] |

| Purity | Typically ≥97% | [2] |

| IUPAC Name | [6-(trifluoromethyl)pyrimidin-4-yl]methanol | [1] |

| Canonical SMILES | OCC1=CC(C(F)(F)F)=NC=N1 | [1] |

| InChI Key | InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | [1] |

Procurement and Supplier Analysis

Acquiring high-quality starting materials is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. Pricing and availability can vary, and it is often sold in research-scale quantities.

| Supplier | Product Code/CAS | Purity | Available Quantities | Price (USD) |

| Aladdin | CAS: 1356111-18-6 | N/A | 100mg, 250mg, 500mg, 1g, 5g | $145.90 - $2,911.90 |

| BLDpharm | CAS: 1356111-18-6 | N/A | N/A | Inquiry Required |

| Fluorochem | F602777 | N/A | N/A | Inquiry Required |

| Ambeed | A358231 | N/A | N/A | Inquiry Required |

Note: Prices are subject to change and may not include shipping and handling. It is recommended to request a formal quote from the suppliers.

The process of acquiring such a specialized chemical for research follows a structured workflow, ensuring proper evaluation and integration into the laboratory environment.

Caption: A typical workflow for procuring a specialized chemical reagent.

Synthetic Routes and Methodologies

The following diagram outlines a potential synthetic pathway.

Caption: A proposed synthetic route to the target compound.

Exemplary Protocol: Synthesis via a Chloro-pyrimidine Intermediate

This protocol is a representative, conceptual methodology based on standard organic chemistry principles and procedures found in related literature.[4][5]

Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at 0 °C.

-

Add formamidine hydrochloride (1.1 eq) and stir the mixture at reflux for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pyrimidinol intermediate.

Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

-

Treat 6-(Trifluoromethyl)pyrimidin-4-ol (1.0 eq) with phosphorus oxychloride (POCl3) (3-5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux for 4-6 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the chloro-pyrimidine intermediate, which can be purified by column chromatography.[5]

Step 3: Synthesis of this compound This step is hypothetical as it is not explicitly described in the search results. A common method would be a reduction of a corresponding ester or aldehyde.

-

A potential route involves the conversion of the 4-chloro group to a 4-formyl group (aldehyde) via methods like a palladium-catalyzed formylation, followed by reduction.

-

Alternatively, a Grignard reaction with paraformaldehyde or a related C1 synthon could be explored.

-

A more direct reduction of a related carboxylic acid or ester at the 4-position would be a standard final step. For example, if a 4-carboxy or 4-alkoxycarbonyl derivative were synthesized, it could be reduced with a reagent like lithium aluminum hydride (LiAlH4) to yield the target alcohol.[4]

Applications in Drug Discovery and Medicinal Chemistry

The true utility of this compound is as a versatile intermediate for creating libraries of more complex molecules for biological screening. The trifluoromethyl-pyrimidine scaffold is a key feature in compounds designed to modulate various biological targets.

-

TLR8 Antagonists: Research has been conducted on the optimization of 6-(trifluoromethyl)pyrimidine derivatives as antagonists of Toll-like receptor 8 (TLR8).[4] These compounds are investigated for their potential in treating autoimmune diseases. The synthesis of these antagonists often involves nucleophilic aromatic substitution on a chloro-pyrimidine precursor, demonstrating how this class of building block is used.[4]

-

Antifungal Agents: Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities against various plant pathogens.[3] These studies highlight the importance of the trifluoromethyl pyrimidine core in the development of new agrochemicals.

-

General Kinase Inhibition: The pyrimidine ring is a well-known "hinge-binding" motif present in many kinase inhibitors. By using this compound, medicinal chemists can introduce the CF3 group to probe specific pockets of the ATP-binding site, potentially increasing potency and selectivity.

The logical flow from a simple building block to a potential therapeutic agent involves iterative chemical synthesis and biological evaluation.

Caption: The progression from a chemical building block to a drug candidate.

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its strategic combination of a privileged heterocyclic core and a powerful fluorine moiety makes it a high-value intermediate for accessing novel chemical space. Understanding its properties, reliable sourcing, and synthetic potential allows researchers to effectively leverage this compound in the rational design of next-generation therapeutics and agrochemicals.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

Introduction: The Strategic Advantage of Trifluoromethylpyrimidines in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyrimidine Derivatives

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design.[3][4] Attaching a trifluoromethyl group to the pyrimidine ring creates a class of compounds with significantly altered and often enhanced physicochemical properties.[5] These modifications can lead to improved metabolic stability, increased bioavailability, modulated lipophilicity, and refined receptor binding affinity, making trifluoromethylpyrimidine derivatives a subject of intense interest for researchers in drug and agrochemical development.[5][6]

This technical guide offers a comprehensive exploration of the core physicochemical properties of these derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and theoretical predictions, providing field-proven insights for scientists and researchers. We will cover the synthesis and structural characterization, the experimental determination of key properties like lipophilicity and metabolic stability, and the power of in silico quantum chemical methods to predict and rationalize molecular behavior.

The Trifluoromethyl Group: A Physicochemical Powerhouse

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[3] When appended to a pyrimidine scaffold, the CF₃ group exerts profound and predictable influence over the molecule's behavior.

-

Metabolic Stability: The C-F bond's high dissociation energy (around 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][7] Strategically placing a CF₃ group at a known site of metabolic attack can effectively block that pathway, a technique often referred to as "metabolic switching."[7] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][8]

-

Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a molecule's ability to permeate biological membranes.[3][9] This property, typically quantified by the octanol-water partition coefficient (LogP), is critical for absorption and distribution. However, the influence on lipophilicity can be complex and position-dependent.[10]

-

Electronic Effects & Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety lowers the electron density of the pyrimidine ring.[4][7] This has a critical impact on the basicity of the ring's nitrogen atoms, significantly lowering their pKa.[11] This modulation of pKa affects aqueous solubility at different physiological pH values and can alter the nature of hydrogen bonding interactions with biological targets.[12][13]

Synthesis and Structural Characterization

The creation and verification of trifluoromethylpyrimidine derivatives is a multi-step process requiring precise chemical synthesis and rigorous analytical confirmation.

General Synthetic Strategy

A common and effective route to these derivatives begins with commercially available trifluoromethyl-containing building blocks, such as ethyl trifluoroacetoacetate.[1][5] The synthesis proceeds through a series of key transformations, including cyclocondensation to form the pyrimidine ring, followed by functionalization via chlorination and nucleophilic substitution reactions to introduce desired moieties.[5][14]

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of an Amide Derivative

This protocol is adapted from established methodologies for synthesizing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[1][5][14]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

Combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

Carefully add the dried 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude chlorinated intermediate, which can be purified by column chromatography.

Step 3: Synthesis of the Amine Intermediate

-

Dissolve the chlorinated intermediate (1.0 eq), an appropriate aminophenol (1.0 eq), and cesium carbonate (Cs₂CO₃) (1.5 eq) in acetone.

-

Stir the reaction at room temperature for 7-8 hours.[14]

-

Remove the solvent in vacuo and purify the residue by column chromatography to isolate the amine intermediate.

Step 4: Amide Coupling to Yield Final Product

-

To a solution of an appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[5]

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the amine intermediate from Step 3 (1.0 eq) to the reaction mixture.

-

Continue stirring for 10-16 hours at room temperature.

-

Dilute the reaction with DCM, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the final product by column chromatography.

Spectroscopic and Structural Characterization

The definitive structure of synthesized derivatives must be confirmed using a combination of modern analytical techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule, confirming the successful incorporation of all fragments.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the compound, which is used to confirm its elemental composition and molecular formula.[1][14]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, revealing precise bond lengths, angles, and intermolecular interactions.[5][15]

Core Physicochemical Properties: Experimental Determination

Optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is paramount, and this begins with the accurate measurement of its core physicochemical properties.[2]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

Lipophilicity and ionization state are critical determinants of how a drug behaves in the body.[16][17] LogP (for neutral species) and LogD (which accounts for ionization at a specific pH) govern membrane permeability, while pKa dictates the charge state in various biological compartments.[11][18]

Table 1: Calculated Physicochemical Properties of Representative Thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2b | 329.33 | 2.55 | 1 | 5 |

| 3b | 347.78 | 3.84 | 0 | 4 |

| 4b | 356.39 | 3.27 | 2 | 5 |

| 4c | 435.45 | 4.51 | 1 | 6 |

Data synthesized from Molinspiration calculations reported for novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[15]

Experimental Protocol: LogP Determination by Shake-Flask Method This protocol is a standard method for determining the octanol-water partition coefficient.[16]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare 1-octanol saturated with buffer (e.g., PBS pH 7.4) and buffer saturated with 1-octanol.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the mutually saturated 1-octanol and buffer phases.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Metabolic Stability

Assessing a compound's stability in the presence of metabolic enzymes is a critical step in early drug discovery.[7] The in vitro liver microsomal stability assay is a widely used method for this purpose.[19]

Table 2: Comparative Metabolic Stability of a Drug With and Without a Trifluoromethyl Group

| Parameter | Metabolically Labile Compound (e.g., with -CH₃) | Stabilized Compound (with -CF₃) | Rationale |

|---|---|---|---|

| Primary Metabolic Pathway | Oxidation of the methyl group | Blocked at the CF₃ position | The C-F bond is resistant to enzymatic cleavage by CYPs.[7] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[7] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[7] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay This protocol outlines a typical procedure to assess metabolic stability.[7]

-

Reagent Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a microsomal solution in phosphate buffer (e.g., 0.1 M, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in buffer.

-

Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

-

Prepare an ice-cold "stopping solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

-

-

Time Points:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693 / k.

-

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-(Trifluoromethyl)pyrimidine Compounds: From Synthesis to Therapeutic and Agrochemical Applications

An In-depth Technical Guide:

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of nucleic acids and a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, known for enhancing metabolic stability and receptor binding affinity, has led to the emergence of the 6-(trifluoromethyl)pyrimidine scaffold as a highly privileged motif in modern drug and agrochemical discovery.[3][4] These compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antifungal, herbicidal, and immunomodulatory properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 6-(trifluoromethyl)pyrimidine derivatives. We will dissect the causality behind experimental designs, provide detailed, field-proven protocols, and present quantitative data to offer a comprehensive resource for advancing research in this promising area of chemical biology.

Chapter 1: The 6-(Trifluoromethyl)pyrimidine Scaffold: A Privileged Motif in Bioactive Compound Design

The Pyrimidine Core: A Cornerstone in Biology and Medicine

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is fundamental to all life.[5] As a key component of the nucleobases cytosine, thymine, and uracil, it is intrinsically recognized by biological systems, making it an ideal scaffold for designing molecules that can interact with a wide array of physiological targets.[1][6] Its versatile structure has been successfully exploited to create a vast library of drugs with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral.[5][7]

The Trifluoromethyl Group: A Bioisostere for Potency and Stability

The trifluoromethyl (CF₃) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.[3] Introducing a CF₃ group often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability for better bioavailability, and improved binding affinity with target proteins through favorable hydrophobic and electrostatic interactions.[4][8] These characteristics make the CF₃ group a highly desirable feature in the design of potent and durable bioactive compounds.

Synergy: The Power of the 6-(Trifluoromethyl)pyrimidine Combination

The combination of the pyrimidine core at the 6-position with a trifluoromethyl group creates a synergistic effect, yielding a scaffold with enhanced biological potential. The CF₃ group's electron-withdrawing properties can modulate the reactivity and binding interactions of the pyrimidine ring, leading to greater potency and target specificity.[3] This strategic combination has proven fruitful in the development of novel kinase inhibitors, fungicides, and herbicides, positioning 6-(trifluoromethyl)pyrimidine as a key building block in the creation of next-generation chemical agents.[3][9]

Chapter 2: Synthesis Strategies for 6-(Trifluoromethyl)pyrimidine Derivatives

The synthesis of 6-(trifluoromethyl)pyrimidine derivatives is accessible through several well-established chemical pathways. A common and effective approach involves a multi-step reaction sequence starting from ethyl trifluoroacetoacetate.[10][11] This method allows for the construction of the core pyrimidine ring followed by functionalization to introduce diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

Generalized Synthetic Workflow

The diagram below illustrates a common four-step reaction pathway for synthesizing 6-(trifluoromethyl)pyrimidine derivatives bearing an amide moiety, a class of compounds that has shown significant antifungal and anticancer activity.[10][11]

Caption: Generalized workflow for the synthesis of 6-(trifluoromethyl)pyrimidine amide derivatives.[10][11]

Experimental Protocol: General Procedure for Synthesis of a 6-(Trifluoromethyl)pyrimidine Amide Derivative

This protocol is a representative example based on methodologies reported for synthesizing novel antifungal agents.[10][11] The causality behind this multi-step process is to first build the core heterocyclic scaffold and then use robust coupling chemistry to append diverse functionalities for SAR studies. The use of EDCI/DMAP is a standard, high-yield method for amide bond formation under mild conditions.

Step 1: Pyrimidine Ring Formation & Chlorination

-

Intermediates 2 (the pyrimidine ring) and 3 (the chlorinated pyrimidine) are prepared from ethyl trifluoroacetoacetate according to established methods.[11] This typically involves condensation with urea or a similar reagent, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of Key Intermediate 4 (Ether Linkage)

-

To a 100 mL three-necked flask under an inert atmosphere, add intermediate 3 (20 mmol), cesium carbonate (Cs₂CO₃, 30 mmol), potassium iodide (KI, 0.2 mmol), and acetone (50 mL).

-

Stir the mixture in an ice bath.

-

Slowly add a solution of 3-aminophenol (20 mmol) in acetone (10 mL) dropwise.

-

Allow the reaction to warm to room temperature (25°C) and stir for 7-8 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain intermediate 4.[11]

Step 3: Synthesis of Target Compound 5 (Amide Coupling)

-

In a 50 mL three-necked flask, dissolve the key intermediate 4 (0.02 mol), a selected aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 mL).

-

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the mixture.

-

Stir the reaction at room temperature (25°C) for 8-10 hours.

-

Evaporate the solvent under vacuum.

-

Purify the resulting residue by column chromatography (e.g., ethyl acetate/petroleum ether) to yield the final target compound.[10][11]

Chapter 3: Anticancer Activities

Derivatives of 6-(trifluoromethyl)pyrimidine have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[6][12]

Mechanism of Action: Targeting Key Oncogenic Pathways

3.1.1 Protein Kinase Inhibition Protein kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[13] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers.[9] Certain 6-(trifluoromethyl)pyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling, which ultimately leads to cell cycle arrest and apoptosis.[9][12] Other studies have identified dual inhibitors targeting kinases like FLT3 and CHK1, which are crucial in malignancies such as Acute Myeloid Leukemia (AML).[14]

Caption: Simplified EGFR signaling pathway and its inhibition by a 6-(trifluoromethyl)pyrimidine compound.

Quantitative Data Summary: In Vitro Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | Target/Assay | IC₅₀ (µM) | Reference |

| Pyrimidine Derivative | H1975 (Lung Cancer) | Proliferation (MTT) | 2.27 | [12] |

| Pyrimidine Derivative | PC-3 (Prostate Cancer) | Proliferation (MTT) | 12.01 | [12] |

| Pyrimidine Derivative | MGC-803 (Gastric Cancer) | Proliferation (MTT) | 18.23 | [12] |

| Pyrimidine Derivative | MCF-7 (Breast Cancer) | Proliferation (MTT) | >50 | [12] |

| 5-Trifluoromethyl-2-aminopyrimidine | MV4-11 (AML) | Proliferation | <0.003 | [14] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Proliferation | 1.13 | [8] |

Note: Direct comparison should be made with caution as experimental conditions can vary between studies.

Experimental Workflow & Protocols

A standard workflow for screening potential anticancer compounds involves a primary cytotoxicity assay, followed by more detailed mechanistic studies for lead compounds.

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

3.3.1 Protocol: MTT Assay for Cell Proliferation This colorimetric assay is a widely used method to assess cell viability.[1] It is self-validating as it relies on the metabolic activity of living cells; only viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the MTT reagent to purple formazan.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-(trifluoromethyl)pyrimidine test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Chapter 4: Antifungal and Agrochemical Applications

The 6-(trifluoromethyl)pyrimidine scaffold is also a cornerstone in the development of modern agrochemicals, demonstrating potent activity against plant fungal diseases and as herbicides.[3]

Antifungal Properties

Numerous derivatives have been synthesized that exhibit broad-spectrum antifungal activity against economically important phytopathogenic fungi.[10][15] Amide-containing derivatives, in particular, have shown excellent efficacy.[16][17]

4.1.1 Quantitative Data Summary: In Vitro Antifungal Activity The effectiveness of antifungal compounds can be expressed as a percentage of inhibition at a fixed concentration or as an EC₅₀ value (the concentration that inhibits fungal growth by 50%).

| Compound Structure | Fungal Species | Inhibition (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| Amide Derivative 5l | Botrytis cinerea | 100% | - | [10] |

| Amide Derivative 5j | Botrytis cinerea | 96.8% | - | [10] |

| Amide Derivative 5o | Phomopsis sp. | 100% | 10.5 | [16][17] |

| Tebuconazole (Control) | Botrytis cinerea | 96.5% | - | [10] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1% | 32.1 | [16][17] |

4.1.2 Protocol: Mycelial Growth Inhibition Assay (Poison Plate Technique) This protocol is a standard method for evaluating the efficacy of fungicides.[5][15] Its integrity is based on a direct comparison of fungal growth on a standard medium versus a medium impregnated with the test compound.

-

Compound Preparation: Dissolve the test compound in a minimal amount of a solvent like DMF or DMSO.

-

Media Preparation: Add the dissolved compound to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. Prepare control plates containing only the solvent.

-

Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each test and control plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days until the mycelium on the control plate has reached the edge of the dish.

-

Measurement: Measure the diameter of the fungal colony on both the control and treated plates.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate.

Herbicidal Activities

Trifluoromethyl pyrimidines serve as the basis for advanced herbicides.[3] Their mechanism often involves the inhibition of essential plant-specific metabolic pathways. For example, some pyrido[2,3-d]pyrimidine derivatives act by inhibiting protoporphyrinogen oxidase (PPO), while other pyrimidine-based compounds inhibit dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis.[18][19] This high specificity towards plant enzymes contributes to effective weed control, sometimes without harming the main crop.[3]

Chapter 5: Immunomodulatory Effects

Beyond oncology and agriculture, 6-(trifluoromethyl)pyrimidine derivatives have been identified as potent modulators of the innate immune system.

Mechanism of Action: Antagonism of Toll-Like Receptor 8 (TLR8)

Toll-like receptors (TLRs) are essential for recognizing pathogen-associated molecular patterns and triggering immune responses.[20][21] However, the overactivation of TLR8 by endogenous nucleic acids is linked to the development of autoimmune diseases.[21] A series of 6-(trifluoromethyl)pyrimidin-2-amines have been optimized as selective TLR8 antagonists.[20][22] These compounds block the receptor, preventing the downstream signaling cascade that leads to inflammatory responses.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wjarr.com [wjarr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 17. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out for its profound impact on a drug candidate's pharmacological profile. When appended to a pyrimidine core, a ubiquitous heterocycle in biologically active molecules, the resulting trifluoromethylpyrimidine scaffold offers a powerful platform for the development of novel therapeutics. This guide provides a comprehensive technical overview of trifluoromethylpyrimidine scaffolds, delving into the fundamental physicochemical properties imparted by the CF₃ group, common synthetic strategies for accessing these valuable building blocks, and their diverse applications in drug discovery, with a focus on kinase inhibition, oncology, and anti-inflammatory agents. Detailed experimental protocols and illustrative diagrams are provided to offer actionable insights for researchers in the field.

The Power of Fluorine: Why the Trifluoromethyl Group is a Game-Changer in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a deliberate and strategic decision driven by its unique electronic and steric properties.[1][2] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly influencing the molecule's physicochemical characteristics.[1][2] This strategic modification can lead to a cascade of beneficial effects:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450s.[1] This increased stability often translates to a longer drug half-life, allowing for less frequent dosing.[1]

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution within the body.[1][3] This property is crucial for reaching intracellular targets.

-

Modulation of pKa: The strong inductive effect of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as amines. This can be strategically employed to optimize a drug's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

-

Improved Target Binding: The unique electronic nature of the CF₃ group can lead to stronger and more specific interactions with biological targets.[4] It can participate in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions within a protein's binding pocket.[4][5]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the ethyl, isopropyl, and nitro groups.[6][7] This allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and pharmacokinetic profile.[6]

Physicochemical Properties of Trifluoromethylpyrimidine Scaffolds

The combination of the trifluoromethyl group and the pyrimidine ring creates a scaffold with a unique set of properties that are highly advantageous for drug discovery.

| Property | Impact of Trifluoromethyl Group | Consequence for Drug Discovery |

| Lipophilicity (logP) | Increases lipophilicity (Hansch π value of +0.88).[3] | Enhanced membrane permeability and bioavailability.[4][5] |

| Metabolic Stability | High bond dissociation energy of the C-F bond (485.3 kJ/mol).[3][4] | Increased resistance to enzymatic degradation, leading to longer half-life.[1] |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effect lowers the pKa of the pyrimidine ring. | Modulates ionization at physiological pH, impacting solubility and target binding.[8] |

| Molecular Conformation | The bulky nature of the CF₃ group can influence the preferred conformation of the molecule. | Can lock the molecule into a bioactive conformation, improving potency and selectivity. |

| Target Interactions | Can participate in hydrogen bonds, halogen bonds, and dipole-dipole interactions.[4][9] | Enhanced binding affinity and selectivity for the biological target.[1][4] |

Synthetic Strategies for Trifluoromethylpyrimidine Scaffolds